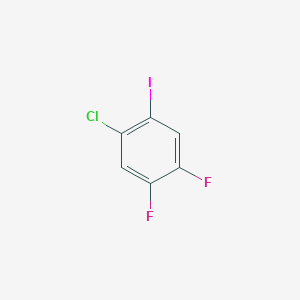

1-Chloro-4,5-difluoro-2-iodobenzene

Description

Contextualization within Polyhalogenated Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These compounds, which are uncharged, non-polar, and planar, are often colorless. wikipedia.org Many are found in fossil fuels like coal and petroleum. wikipedia.org The study of polyhalogenated aromatic systems is a specialized area within organic chemistry that focuses on aromatic compounds bearing multiple halogen atoms. These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The presence of different halogens on the aromatic ring, as seen in 1-Chloro-4,5-difluoro-2-iodobenzene, imparts unique electronic and steric properties, influencing the regioselectivity of subsequent reactions.

The carbon-iodine bond is the most reactive towards various coupling reactions, followed by the carbon-chlorine bond, while the carbon-fluorine bonds are generally the most stable and less prone to cleavage. This hierarchy of reactivity allows for a stepwise and controlled functionalization of the aromatic ring.

Strategic Importance as a Highly Functionalized Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 1-Chloro-4,5-difluoro-2-iodobenzene is a prime example of a highly functionalized synthon. Its strategic importance lies in its pre-installed functional groups, which can be selectively manipulated to introduce a variety of other functionalities.

For instance, the iodine atom can readily participate in well-established reactions such as Suzuki, Sonogashira, and Heck cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The chlorine and fluorine atoms can also be substituted under specific conditions or can be used to modulate the electronic properties of the molecule, influencing its reactivity and biological activity in larger, more complex target molecules.

Interactive Data Table: Physicochemical Properties of 1-Chloro-4,5-difluoro-2-iodobenzene

| Property | Value |

| CAS Number | 1261629-20-2 sigmaaldrich.com |

| Molecular Formula | C6H2ClF2I sigmaaldrich.com |

| Molecular Weight | 274.44 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| IUPAC Name | 1-chloro-4,5-difluoro-2-iodobenzene sigmaaldrich.com |

| InChI Key | VCOUCZFUPYEBRY-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | FC1=C(Cl)C=C(F)C(I)=C1 bldpharm.com |

Detailed Research Findings

The utility of halogenated benzenes as precursors in organic synthesis is well-documented. For example, 1-Chloro-2-iodobenzene is used in the preparation of 2,2′-dichloro-biphenyl and other complex molecules. fishersci.ca Similarly, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene serves as a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. chemicalbook.com

Research involving 1-Chloro-4,5-difluoro-2-iodobenzene often focuses on its use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The differential reactivity of the C-I, C-Cl, and C-F bonds allows for sequential and site-selective modifications. For example, the iodine can be selectively replaced via a metal-catalyzed cross-coupling reaction, leaving the chloro and fluoro substituents intact for subsequent transformations. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules with a high degree of control.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4,5-difluoro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOUCZFUPYEBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Mechanistic Pathways of 1 Chloro 4,5 Difluoro 2 Iodobenzene

Mechanistic Investigations of Substitution Reactions

The reactivity of 1-Chloro-4,5-difluoro-2-iodobenzene in substitution reactions is a tale of two opposing reactivities. The electron-withdrawing nature of its substituents makes it a candidate for nucleophilic attack, while simultaneously deactivating it towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The benzene (B151609) ring of 1-Chloro-4,5-difluoro-2-iodobenzene is substituted with four electron-withdrawing halogen atoms. The two fluorine atoms, in particular, are strongly electron-withdrawing and activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com

The reactivity of halogens as leaving groups in SNAr often follows the trend F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, in 1-Chloro-4,5-difluoro-2-iodobenzene, the fluorine atoms at positions C4 and C5 are the most likely sites for substitution by strong nucleophiles. The electronic environment of these two fluorine atoms is not identical, which could potentially lead to regioselectivity. The fluorine at C4 is para to the iodine atom, while the fluorine at C5 is para to the chlorine atom, creating subtle electronic differences that could be exploited under specific reaction conditions. Building blocks with activated halogens are often used for sequential functionalization. nih.gov

Electrophilic Aromatic Substitution (SEAr) Selectivity

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene and its derivatives. However, for 1-Chloro-4,5-difluoro-2-iodobenzene, this reaction is highly unlikely. The reaction mechanism involves an electrophile attacking the electron-rich π-system of the benzene ring. masterorganicchemistry.com

There are two primary barriers to SEAr for this compound:

Ring Deactivation: All four substituents are halogens, which are deactivating groups for SEAr. They withdraw electron density from the ring through their inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles.

Lack of a Reaction Site: The molecule is fully substituted. A standard SEAr reaction involves the replacement of a hydrogen atom on the ring. As there are no hydrogen atoms on the aromatic ring of 1-Chloro-4,5-difluoro-2-iodobenzene, a substitution reaction would require the displacement of one of the existing halogen atoms, which is energetically unfavorable.

Therefore, the selectivity for SEAr is essentially null, as the reaction is not a viable pathway under normal conditions.

Cross-Coupling Reactivity and Selectivity

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of 1-Chloro-4,5-difluoro-2-iodobenzene in these reactions is dominated by the differential reactivity of its carbon-halogen bonds.

Palladium-Catalyzed Coupling with Various Nucleophiles

The key step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is highly dependent on the identity of the halogen and follows the general trend: C-I > C-Br > C-OTf > C-Cl. uwindsor.ca The C-F bond is typically unreactive under these conditions.

For 1-Chloro-4,5-difluoro-2-iodobenzene, this reactivity trend implies that palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, Negishi, or Buchwald-Hartwig couplings will occur with high selectivity at the C2 position, which bears the iodine atom. The carbon-iodine bond is significantly weaker and more polarizable than the C-Cl and C-F bonds, making it the exclusive site of oxidative addition under standard coupling conditions. This allows for the precise introduction of a wide variety of nucleophiles (from organoboron, organozinc, organotin reagents, alkynes, or amines) at the C2 position while leaving the other halogen substituents intact.

| Reaction Type | Reactive Site | Governing Principle |

|---|---|---|

| Suzuki Coupling (with Ar-B(OH)₂) | C-I | Relative C-X bond reactivity for oxidative addition (I >> Cl, F). uwindsor.ca |

| Sonogashira Coupling (with R-C≡CH) | C-I | Relative C-X bond reactivity for oxidative addition (I >> Cl, F). nih.gov |

| Heck Coupling (with Alkene) | C-I | Relative C-X bond reactivity for oxidative addition (I >> Cl, F). nih.gov |

| Buchwald-Hartwig Amination (with R₂NH) | C-I | Relative C-X bond reactivity for oxidative addition (I >> Cl, F). |

Site-Selective Functionalization of Identical Halogen Groups

The term "identical halogen groups" in the context of 1-Chloro-4,5-difluoro-2-iodobenzene refers to the two fluorine atoms at the C4 and C5 positions. While chemically identical as elements, their positions on the ring are non-equivalent due to the influence of the other substituents. The C4-F bond is para to the iodo group and meta to the chloro group, while the C5-F bond is meta to the iodo group and para to the chloro group.

This non-equivalence could theoretically allow for site-selective functionalization. However, the C-F bond is the strongest carbon-halogen bond and is exceptionally difficult to activate, especially in the presence of a much more reactive C-I bond. Functionalization of a C-F bond via SNAr is more plausible, as discussed in section 3.1.1, and the electronic differences between C4 and C5 would influence the reaction's regioselectivity. In the context of cross-coupling, selective functionalization of one C-F bond over the other, while leaving the C-I and C-Cl bonds untouched, would require highly specialized catalytic systems that are not standard. The primary site-selective functionalization on this molecule remains overwhelmingly at the C-I position.

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This reaction is often achieved through catalytic hydrogenation or with metal-based reducing agents. The selectivity of this process is governed by the bond dissociation energies of the carbon-halogen bonds.

The strength of these bonds decreases down the group: C-F > C-Cl > C-Br > C-I. wikipedia.org

| Bond | Bond Dissociation Energy (kJ/mol) |

| H₃C-F | 452 |

| H₃C-Cl | 351 |

| H₃C-Br | 293 |

| H₃C-I | 234 |

| Data for methyl halides illustrates the general trend for C-X bonds. wikipedia.org |

This trend indicates that the carbon-iodine bond is the weakest and therefore the most susceptible to cleavage. In a reductive dehalogenation reaction of 1-Chloro-4,5-difluoro-2-iodobenzene, the iodine atom at the C2 position would be selectively removed to yield 1-chloro-4,5-difluorobenzene. Achieving further dehalogenation to remove the chlorine and then the fluorine atoms would require progressively harsher reaction conditions. This predictable selectivity makes reductive dehalogenation a useful synthetic tool for preparing less halogenated derivatives from polyhalogenated precursors.

Microbial Transformation Mechanisms and Regioselectivity

The microbial degradation of halogenated aromatic compounds is a critical process for their removal from the environment, proceeding through various enzymatic pathways. nih.gov For a polysubstituted molecule like 1-chloro-4,5-difluoro-2-iodobenzene, microbial transformation would likely involve initial dehalogenation or ring activation steps, with the specific mechanism and regioselectivity dictated by the enzymes present in the microorganisms and the nature of the halogen substituents.

Under aerobic conditions, the initial attack on halogenated benzenes is often catalyzed by dioxygenase enzymes. nih.gov These enzymes incorporate two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol derivative. nih.gov For instance, chlorobenzene (B131634) dioxygenase (CDO) has been shown to oxidize various substituted benzenes, including 1-chloro-4-iodobenzene (B104392), to their corresponding cis-dihydrodiols. nih.gov In the case of 1-chloro-4,5-difluoro-2-iodobenzene, a dioxygenase would likely attack the carbon-carbon double bond with the least steric hindrance and the most favorable electronic properties, leading to dihydroxylation and subsequent dearomatization. The resulting unstable diol can then undergo further enzymatic reactions, eventually leading to ring cleavage. nih.gov

Under anaerobic conditions, a different mechanism, known as reductive dehalogenation, is common. In this process, the halogenated compound serves as a terminal electron acceptor in a process called organohalide respiration. nih.gov The reaction is catalyzed by reductive dehalogenases, which facilitate the removal of a halogen atom and its replacement with a hydrogen atom. The reactivity for reductive cleavage generally follows the order I > Br > Cl > F, corresponding to the decreasing bond strength of the carbon-halogen bond. mdpi.com Therefore, for 1-chloro-4,5-difluoro-2-iodobenzene, the carbon-iodine bond would be the most susceptible to microbial reductive cleavage, yielding 1-chloro-3,4-difluorobenzene (B1582247) as the initial product.

Single Electron Transfer Pathways

The cleavage of carbon-halogen bonds in aryl halides can be efficiently achieved through single-electron transfer (SET) mechanisms. This process involves the transfer of an electron to the aryl halide molecule, forming a transient radical anion. acs.orgnih.gov This radical anion intermediate can then fragment, breaking the weakest carbon-halogen bond to release a halide ion and form a highly reactive aryl radical. acs.org

For 1-chloro-4,5-difluoro-2-iodobenzene, the relative reduction potentials and bond dissociation energies of the carbon-halogen bonds determine the outcome of an SET process. The general reactivity trend for the reductive cleavage of aryl halides is I > Br > Cl. mdpi.com The reduction of aryl iodides can occur via a concerted process where electron addition and bond cleavage are simultaneous, whereas aryl chlorides and bromides typically form a radical anion that undergoes a subsequent rate-determining fragmentation. acs.org Consequently, the carbon-iodine bond in 1-chloro-4,5-difluoro-2-iodobenzene is the most likely site for reductive cleavage via an SET pathway.

Radical Reaction Pathways

Radical reactions of 1-chloro-4,5-difluoro-2-iodobenzene are dominated by the homolytic cleavage of the carbon-iodine bond. The C-I bond is significantly weaker than C-Cl and C-F bonds, making it susceptible to homolysis when subjected to heat or light (photolysis). libretexts.org This homolytic bond cleavage, where the two electrons in the bond are split evenly between the two atoms, results in the formation of two radical species: a 2-chloro-4,5-difluorophenyl radical and an iodine radical. libretexts.orgyoutube.com

Homolytic cleavage of the C-I bond in 1-chloro-4,5-difluoro-2-iodobenzene.

The resulting 2-chloro-4,5-difluorophenyl radical is a highly reactive intermediate due to its lack of a complete electron octet. libretexts.org This aryl radical can participate in a variety of subsequent reactions. A common pathway is hydrogen atom abstraction, where the radical abstracts a hydrogen atom from a solvent or a dedicated hydrogen donor molecule, leading to the formation of 1-chloro-3,4-difluorobenzene. organic-chemistry.org Alternatively, the aryl radical can be trapped by other radical species or participate in addition reactions to unsaturated bonds. The generation of aryl radicals from aryl halides is a cornerstone of many modern synthetic transformations. preprints.org

Influence of Halogen Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 1-chloro-4,5-difluoro-2-iodobenzene is governed by the combined electronic and steric effects of its four halogen substituents. Halogens influence the electron density of the benzene ring through two opposing effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.orgresearchgate.net

Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma bond network. This effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene. libretexts.orgquora.com The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I. taylorandfrancis.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated to the aromatic π-system, increasing the electron density at the ortho and para positions. libretexts.org This effect directs incoming electrophiles to these positions. The efficiency of resonance donation depends on the overlap between the halogen's p-orbital and the carbon's 2p-orbital, following the order F > Cl > Br > I. quora.com

In 1-chloro-4,5-difluoro-2-iodobenzene, the cumulative inductive effects of the two fluorine atoms and the chlorine atom strongly deactivate the ring. The directing effects of the substituents are as follows:

The iodine at C2 directs to its ortho position (C3, which is blocked) and its para position (C5, which holds a fluorine).

The chlorine at C1 directs to its ortho position (C2 and C6) and its para position (C4, which holds a fluorine).

The fluorines at C4 and C5 direct to their respective ortho and para positions.

The combination of strong deactivation, steric hindrance from the bulky iodine atom at C2, and the occupation of key positions by other halogens makes electrophilic substitution on 1-chloro-4,5-difluoro-2-iodobenzene highly challenging. libretexts.orgwou.edu Any potential reaction would be slow and the regiochemical outcome would be difficult to predict without experimental data, as it would depend on a fine balance between the competing directing and steric influences of the four different halogen atoms.

Interactive Data Table: Halogen Properties and Their Influence on Aromatic Reactivity

The following table summarizes key properties of the halogens that influence their behavior as substituents on an aromatic ring.

| Halogen | Electronegativity (Pauling Scale) | C-X Bond Length (in Ph-X, Å) | C-X Bond Dissociation Energy (in Ph-X, kJ/mol) | Dominant Electronic Effect |

| Fluorine | 3.98 | ~1.35 | ~523 | Strong Inductive (-I) |

| Chlorine | 3.16 | ~1.74 | ~406 | Inductive (-I) |

| Iodine | 2.66 | ~2.10 | ~272 | Weakest Inductive (-I) |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of a molecule. For 1-chloro-4,5-difluoro-2-iodobenzene, a combination of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR is required for a comprehensive structural elucidation.

The ¹H NMR spectrum of 1-chloro-4,5-difluoro-2-iodobenzene is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two chemically non-equivalent hydrogen atoms on the benzene (B151609) ring. The exact chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents (chloro, fluoro, and iodo groups). By analyzing the ¹H NMR spectra of related compounds, such as 1-chloro-4-iodobenzene (B104392) chemicalbook.comnih.gov and 1-fluoro-2-iodobenzene (B1346556) chemicalbook.com, we can predict the approximate chemical shift regions. The proton adjacent to the iodine atom is likely to appear at a different chemical shift compared to the proton situated between the chlorine and fluorine atoms. Furthermore, the coupling between these protons (spin-spin coupling) would provide information about their relative positions on the aromatic ring.

The ¹³C NMR spectrum will provide information on each of the six carbon atoms in the benzene ring. Due to the different halogen substituents, all six carbon atoms are expected to be chemically distinct, resulting in six separate signals. The carbons directly bonded to the halogens will show characteristic chemical shifts. For instance, the carbon bonded to the highly electronegative fluorine atoms will be significantly deshielded and appear at a downfield chemical shift. In contrast, the carbon bonded to the iodine atom will also be influenced, though to a different extent. The analysis of ¹³C NMR data from similar structures, like 1-fluoro-2-iodobenzene chemicalbook.com and other halogenated benzenes, aids in the assignment of these signals.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Chloro-4,5-difluoro-2-iodobenzene Note: This table is predictive and based on the analysis of related compounds in the absence of published experimental data for the target molecule.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-8.0 | Doublet | Aromatic H |

| ¹H | ~7.0-8.0 | Doublet | Aromatic H |

| ¹³C | ~140-160 (d, JC-F) | Singlet or Doublet | C-F |

| ¹³C | ~140-160 (d, JC-F) | Singlet or Doublet | C-F |

| ¹³C | ~130-140 | Singlet | C-Cl |

| ¹³C | ~90-100 | Singlet | C-I |

| ¹³C | ~115-130 | Singlet | Aromatic C-H |

| ¹³C | ~115-130 | Singlet | Aromatic C-H |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing 1-chloro-4,5-difluoro-2-iodobenzene. nih.gov The two fluorine atoms are in different chemical environments and are expected to give rise to two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms will be influenced by the other halogen substituents on the ring. Moreover, spin-spin coupling between the two fluorine atoms (¹⁹F-¹⁹F coupling) and between each fluorine and the neighboring protons (¹H-¹⁹F coupling) will provide valuable structural information. The magnitude of these coupling constants can help to confirm the substitution pattern on the aromatic ring. For instance, the ¹⁹F NMR spectrum of 1,2-difluorobenzene (B135520) shows a characteristic pattern that can be used as a reference. spectrabase.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For 1-chloro-4,5-difluoro-2-iodobenzene (C₆H₂ClF₂I), the theoretical exact mass can be calculated with high precision. An experimentally determined exact mass that matches the theoretical value provides strong evidence for the proposed molecular formula. The molecular weight of 1-chloro-4,5-difluoro-2-iodobenzene is 274.44 g/mol . sigmaaldrich.com

The presence of chlorine in 1-chloro-4,5-difluoro-2-iodobenzene gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks, the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. This distinctive pattern is a clear indicator of the presence of a single chlorine atom in the molecule. Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not contribute to the isotopic complexity of the molecular ion peak but shifts the entire pattern to a higher m/z value. A similar isotopic pattern is observed for 1,4-dichloro-2-iodobenzene, which shows peaks corresponding to the presence of two chlorine atoms. nist.gov

In the mass spectrometer, the molecular ion of 1-chloro-4,5-difluoro-2-iodobenzene can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns can provide valuable structural information. Based on the fragmentation of similar halogenated benzenes, a plausible fragmentation pathway can be proposed. Common fragmentation pathways for such compounds include the loss of a halogen atom (I, Cl, or F) or the loss of a small neutral molecule. For example, the mass spectrum of 1-chloro-4-iodobenzene shows fragmentation corresponding to the loss of iodine and chlorine. nih.gov The relative abundance of the fragment ions can provide insights into the stability of the resulting ions and the strength of the chemical bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a powerful tool for probing the molecular structure of 1-Chloro-4,5-difluoro-2-iodobenzene. Both Infrared (IR) and Raman spectroscopy offer insights into the characteristic vibrational modes of the molecule, which are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.

Assignment of Characteristic Aromatic and Halogen-Carbon Vibrations.

The vibrational spectrum of 1-Chloro-4,5-difluoro-2-iodobenzene is dominated by contributions from the benzene ring and the various carbon-halogen bonds. The assignment of these vibrational modes is based on established group frequency correlations and theoretical calculations.

Aromatic Vibrations: The benzene ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The in-plane C-C stretching vibrations of the aromatic ring are expected to produce two bands around 1600 cm⁻¹ and in the 1500-1430 cm⁻¹ range. libretexts.orgpressbooks.pub Out-of-plane C-H bending vibrations are also anticipated, though their frequencies are highly dependent on the substitution pattern.

Halogen-Carbon Vibrations: The carbon-halogen stretching vibrations (C-X) are a key feature of the spectrum and are sensitive to the mass of the halogen atom. spectroscopyonline.com The C-F stretching vibrations are typically found in the 1200-1000 cm⁻¹ region. spectroscopyonline.comrsc.org The C-Cl stretching vibration is expected at a lower frequency, generally in the 758 cm⁻¹ range for compounds like chloroform. spectroscopyonline.com The C-I stretching vibration will occur at the lowest frequency of the carbon-halogen bonds due to the high mass of the iodine atom, typically below 600 cm⁻¹. spectroscopyonline.com

A detailed assignment of the principal vibrational modes for 1-Chloro-4,5-difluoro-2-iodobenzene is presented in the following table:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | ~1600 and 1500-1430 |

| C-F Stretch | 1200-1000 |

| C-Cl Stretch | ~750 |

| C-I Stretch | < 600 |

Comparative Spectroscopic Analysis with Reference Halogenated Benzenes.

A comparative analysis of the vibrational spectrum of 1-Chloro-4,5-difluoro-2-iodobenzene with those of simpler halogenated benzenes provides valuable insights into the effects of multiple halogen substitution.

For instance, in monosubstituted halobenzenes, a systematic decrease in the C-X stretching frequency is observed as the mass of the halogen increases. researchgate.net This trend is expected to hold for 1-Chloro-4,5-difluoro-2-iodobenzene. The presence of multiple, different halogen substituents complicates the spectrum due to electronic and steric interactions, which can lead to shifts in the vibrational frequencies compared to their monosubstituted or symmetrically disubstituted counterparts. nih.govmodgraph.co.uk

The interaction between the different halogen substituents can also influence the intensity and position of the aromatic C-C and C-H vibrations. For example, the strong electronegativity of the fluorine atoms can affect the electron distribution within the benzene ring, thereby altering the force constants of the C-C bonds and shifting their stretching frequencies.

The following table provides a comparative overview of the key vibrational frequencies for 1-Chloro-4,5-difluoro-2-iodobenzene and related reference compounds.

| Compound | Aromatic C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-I Stretch (cm⁻¹) |

| 1-Chloro-4,5-difluoro-2-iodobenzene (Expected) | ~1600, 1500-1430 | 1200-1000 | ~750 | < 600 |

| Fluorobenzene | - | 1222 rsc.org | - | - |

| Chlorobenzene (B131634) | 1477, 1444 rsc.org | - | 1084, 1078 rsc.org | - |

| Bromobenzene | 1477, 1444 rsc.org | - | - | 1070 rsc.org |

| 1-Chloro-4-iodobenzene | - | - | - | - |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods, particularly Density Functional Theory (DFT), are instrumental in predicting molecular structure, stability, and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For 1-Chloro-4,5-difluoro-2-iodobenzene, the positions of the electron-withdrawing fluorine and chlorine atoms and the larger, more polarizable iodine atom would significantly influence the energies and spatial distributions of the HOMO and LUMO.

Electrostatic Potential and Charge Distribution Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 1-Chloro-4,5-difluoro-2-iodobenzene, an ESP map would likely show significant negative potential around the highly electronegative fluorine atoms and a region of positive potential (a 'sigma-hole') on the iodine atom, which is a common feature for heavier halogens and influences their ability to form halogen bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for understanding how chemical reactions occur at a molecular level. It allows for the study of reaction pathways and the prediction of product formation.

Transition State Characterization and Reaction Pathway Dynamics

To understand the mechanism of a reaction involving 1-Chloro-4,5-difluoro-2-iodobenzene, computational chemists would aim to identify the transition state(s)—the highest energy point(s) along the reaction coordinate. Characterizing the geometry and energy of the transition state provides crucial information about the activation energy of the reaction, which in turn determines the reaction rate. By mapping the entire reaction pathway, from reactants through transition states to products, the dynamics of the reaction can be elucidated.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational modeling can predict the regioselectivity (which position on the molecule reacts) and stereoselectivity (the preferred spatial arrangement of the product). For a substituted benzene (B151609) ring like in 1-Chloro-4,5-difluoro-2-iodobenzene, predicting the site of, for example, an electrophilic aromatic substitution or a cross-coupling reaction would be a key application. By comparing the activation energies of the different possible reaction pathways leading to different isomers, the most likely product can be identified. The electronic effects (inductive and resonance) of the chloro, fluoro, and iodo substituents would all play a role in directing incoming reagents to specific positions on the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis

Due to the fused nature of the benzene ring, 1-Chloro-4,5-difluoro-2-iodobenzene does not possess the same degree of conformational freedom as a long-chain alkane. The primary source of conformational variability in substituted benzenes arises from the rotation of substituents around their bonds to the aromatic ring. In the case of 1-Chloro-4,5-difluoro-2-iodobenzene, the substituents are individual atoms (chloro, fluoro, and iodo), which are symmetric around their bonding axis. Therefore, rotation of these individual halogen substituents does not lead to different conformations.

However, molecular dynamics (MD) simulations can still provide valuable information regarding the molecule's vibrational modes and intermolecular interactions. An MD simulation would reveal the out-of-plane and in-plane vibrations of the substituents and the benzene ring itself. These dynamic motions are influenced by the electronic effects and steric hindrance imposed by the adjacent bulky iodine and chlorine atoms, as well as the two fluorine atoms.

Quantitative Structure-Property and Structure-Reactivity Relationships (QSPR/QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. nih.gov These models are built upon the principle that the properties and reactivity of a chemical are encoded in its molecular structure. iupac.org For halogenated benzenes like 1-Chloro-4,5-difluoro-2-iodobenzene, QSPR/QSAR studies can predict a range of endpoints, from toxicity to environmental fate. nih.govbesjournal.comnih.gov

The development of a QSPR or QSAR model involves calculating a set of molecular descriptors that numerically represent the structural and electronic features of the molecule. These descriptors can be categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and electrostatic potential. nih.gov

Hydrophobicity descriptors: The logarithm of the n-octanol/water partition coefficient (logP or logKow) is a common descriptor for hydrophobicity. besjournal.comnih.gov

For halogenated benzenes, studies have shown that toxicity is often related to hydrophobicity and electronic parameters. besjournal.comnih.gov For instance, a QSAR model for the toxicity of halogenated benzenes to algae demonstrated a strong correlation with the octanol-water partition coefficient (logKow) and the lipid content of the algae. nih.gov Another study on the acute toxicity of halogenated benzenes to bacteria found that the toxicity could be modeled using the energy of the lowest unoccupied molecular orbital (E_LUMO), the net charge on the carbon atoms, and logP. besjournal.com

While a specific QSPR/QSAR model for 1-Chloro-4,5-difluoro-2-iodobenzene has not been published, one could be developed by calculating relevant descriptors and measuring a property or activity of interest for a series of related compounds. The table below provides examples of descriptors that would be pertinent to building such a model for this compound, based on studies of other halogenated benzenes.

| Descriptor Category | Descriptor Example | Relevance to 1-Chloro-4,5-difluoro-2-iodobenzene |

| Hydrophobicity | logP (logKow) | Predicts the compound's partitioning between fatty tissues and water, influencing bioavailability and toxicity. besjournal.comnih.gov |

| Electronic | E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates the susceptibility of the molecule to nucleophilic attack, which can be a mechanism of toxicity. besjournal.com |

| Electronic | E_HOMO (Energy of the Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons in reactions. |

| Electronic | Dipole Moment | Influences solubility in polar solvents and intermolecular interactions. |

| Steric/Geometrical | Molecular Volume/Surface Area | Relates to how the molecule fits into active sites of enzymes or receptors. |

| Topological | Wiener Index | A numerical representation of molecular branching and size. |

These computational approaches provide a framework for understanding and predicting the behavior of 1-Chloro-4,5-difluoro-2-iodobenzene, guiding further experimental research and application development.

Strategic Research Applications in Complex Organic Synthesis and Materials Science

Role as a Versatile Building Block in Pharmaceutical and Agrochemical Intermediates

The presence of multiple, orthogonally reactive halogen sites on the benzene (B151609) ring makes 1-Chloro-4,5-difluoro-2-iodobenzene and its isomers valuable starting materials for creating complex pharmaceutical and agrochemical intermediates. The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective introduction of carbon-based substituents at the 2-position.

A prominent example illustrating the utility of a similar scaffold is found in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. A key intermediate in its synthesis is 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. chemicalbook.com In this precursor, the aryl iodide is used to form a crucial carbon-carbon bond with a C-glycoside derivative via a lithium-halogen exchange followed by coupling. This demonstrates a common strategy where the iodo-group serves as a handle for constructing the core scaffold of a pharmaceutically active molecule. The chloro- and fluoro- substituents on the ring remain intact during this process and become integral parts of the final drug structure, influencing its electronic properties, metabolic stability, and binding affinity to its biological target.

Precursor for Advanced Functional Materials

The unique electronic and chemical properties of polyhalogenated aromatic compounds make them attractive precursors for a new generation of functional materials.

Synthesis of Fluorinated Polymers and Ligands

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. synquestlabs.com While direct polymerization of 1-Chloro-4,5-difluoro-2-iodobenzene is not a common application, it serves as an ideal monomer precursor. Through metal-catalyzed cross-coupling reactions at the highly reactive C-I bond, vinyl or ethynyl (B1212043) groups can be introduced. For instance, a Sonogashira coupling with an alkyne could yield a substituted styrene (B11656) or other polymerizable olefin. Subsequent polymerization of such a monomer would produce a fluorinated polymer with the chloro- and difluoro-phenyl groups as pendant moieties, imparting specific properties to the bulk material. researchgate.net

The synthesis of specialized ligands for catalysis is another key application. The iodophenyl group can be readily converted into a phosphine (B1218219), amine, or other coordinating group through reactions like monolithiation followed by quenching with an appropriate electrophile. The resulting ligand would feature the 1-chloro-4,5-difluoro substitution pattern, which can electronically tune the properties of a metal center, influencing its catalytic activity, selectivity, and stability.

Incorporation into Optoelectronic and Supramolecular Assemblies

Polyhalogenated and polyfunctional aromatic compounds are of significant interest in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A related compound, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene, is noted for its utility in preparing compounds for organic electronic devices. The substitution pattern on these rings influences the frontier molecular orbital energies (HOMO/LUMO levels), which is a critical parameter for charge injection and transport in such devices. The high reactivity of the C-I bond in 1-Chloro-4,5-difluoro-2-iodobenzene allows it to be a key piece in the modular construction of larger conjugated systems, such as oligomers and dendrimers, used in these applications.

In supramolecular chemistry, the directed assembly of molecules through non-covalent interactions is paramount. The fluorine and chlorine atoms on the ring can participate in halogen bonding, a specific and directional interaction that can be used to control the formation of complex, ordered architectures in the solid state. This allows for the rational design of crystal structures and materials with tailored properties.

Development of Novel Synthetic Routes to Polyfunctionalized Scaffolds

The core utility of 1-Chloro-4,5-difluoro-2-iodobenzene is its role as a foundational scaffold upon which greater complexity can be built. Its inherent functionalization provides multiple handles for diversification. Chemists can leverage the C-I bond for initial elaboration via cross-coupling, lithiation, or Grignard formation. The remaining chloro and fluoro groups can then direct further reactions, such as nucleophilic aromatic substitution (SNAr), which is activated by the electron-withdrawing fluorine atoms, or be used in further metal-catalyzed transformations. This multi-faceted reactivity allows for the development of novel and convergent synthetic routes to highly substituted aromatic compounds that would be difficult to access through other means. The ability to selectively manipulate each position on the ring is a cornerstone of its strategic importance in modern synthetic chemistry.

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Chemistry Approaches for Polyhalogenated Aromatics

The synthesis and application of polyhalogenated aromatics like 1-Chloro-4,5-difluoro-2-iodobenzene are increasingly being viewed through the lens of green chemistry. The goal is to develop more environmentally benign and sustainable methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. sruc.ac.ukdntb.gov.uamdpi.comresearchgate.net

Key strategies in this area include:

Solvent-Free and Aqueous Synthesis: Moving away from traditional volatile organic solvents to solvent-free conditions or using water as a reaction medium significantly reduces the environmental impact of chemical processes. mdpi.comkaust.edu.saucl.ac.uk

Energy Efficiency: The adoption of microwave-assisted synthesis and other energy-efficient techniques can drastically shorten reaction times from hours or days to mere minutes, leading to substantial energy savings. sruc.ac.ukmdpi.com

Recyclable Catalysts: The development and use of recyclable catalysts, including heterogeneous catalysts, are central to green chemistry. sruc.ac.uk These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution reactions and minimizing the use of protecting groups. mdpi.com

The principles of green chemistry are not only about environmental responsibility but also about economic viability, as they often lead to more efficient and cost-effective production methods. sruc.ac.uk

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Key Applications of AI and ML in this field include:

Retrosynthesis: AI-powered retrosynthesis tools can analyze a target molecule and propose a step-by-step synthetic route, starting from commercially available precursors. chemcopilot.comarxiv.orgopenreview.net These tools leverage vast databases of known reactions to identify the most plausible and efficient disconnections.

Reaction Outcome Prediction: Machine learning models, particularly those based on neural networks and transformer architectures, can predict the likely products, yields, and selectivity of a chemical reaction with high accuracy. chemcopilot.comeurekalert.org This predictive capability helps chemists to prioritize experiments and avoid unproductive reaction pathways.

Solvent and Catalyst Selection: AI models are being developed to predict the optimal solvent and catalyst for a given transformation, even suggesting greener alternatives to conventional choices. chemrxiv.org This can significantly streamline the optimization process and promote sustainable practices.

By integrating chemical knowledge with advanced computational algorithms, AI and ML are accelerating the discovery and development of new synthetic methods for polyhalogenated aromatics. eurekalert.orgillinois.edu

Photoredox Catalysis and Electrosynthesis in Halogenated Arene Chemistry

Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable strategies for the functionalization of halogenated arenes. acs.orgresearchgate.netnih.gov These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.

Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide range of chemical transformations. nih.govacs.orgyoutube.com In the context of halogenated arenes, photoredox catalysis has been successfully employed for C-H functionalization, allowing for the direct introduction of various functional groups onto the aromatic ring. nih.govacs.orgnih.govbeilstein-journals.org This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses.

Electrosynthesis: This method uses electricity to drive chemical reactions, offering a clean and often safer alternative to conventional reagents. acs.orgresearchgate.netrsc.org Electrochemical methods have been developed for the halogenation of arenes, using simple sodium halides as the halogen source. acs.orgresearchgate.net This approach is environmentally friendly and operates at room temperature. acs.orgresearchgate.net Electrosynthesis can be used for both direct and indirect transformations, with the latter employing electrochemically generated mediators to effect the desired chemical change. mdpi.com

Both photoredox catalysis and electrosynthesis offer unique advantages for the synthesis and modification of polyhalogenated compounds like 1-Chloro-4,5-difluoro-2-iodobenzene, paving the way for novel and more sustainable synthetic routes.

Development of High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating a large number of reaction conditions in parallel. nih.gov This approach is particularly valuable for optimizing complex reactions involving polyhalogenated substrates like 1-Chloro-4,5-difluoro-2-iodobenzene, where multiple parameters can influence the reaction outcome.

HTS workflows typically involve:

Robotic Automation: Reactions are set up in multi-well plates using robotic liquid handlers, allowing for the precise and rapid dispensing of reagents. nih.gov

Parallel Reaction Execution: A large number of experiments, often hundreds or even thousands, are carried out simultaneously under varying conditions of temperature, concentration, catalyst, and ligand. nih.gov

Rapid Analysis: The outcomes of the reactions are quickly analyzed, often using techniques like mass spectrometry, to determine product formation and yield. nih.govnih.gov

This systematic approach allows for the efficient identification of optimal reaction conditions for important transformations such as Suzuki-Miyaura and Sonogashira cross-coupling reactions. kaust.edu.sanih.govnih.govnih.govresearchgate.nethes-so.chorganic-chemistry.org For a molecule like 1-Chloro-4,5-difluoro-2-iodobenzene, HTS can be instrumental in determining the selective reactivity of the different halogen atoms, enabling chemists to target a specific position for functionalization with high precision.

Understanding Complex Halogen Bonding Interactions in Synthesis

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). chemistryviews.orgrsc.orgacs.orgacs.org This interaction, once overlooked, is now recognized as a significant force in supramolecular chemistry, crystal engineering, and rational drug design. acs.orgnih.govfnasjournals.com

In the context of 1-Chloro-4,5-difluoro-2-iodobenzene, the presence of multiple halogen atoms with varying electronic properties leads to complex and potentially tunable halogen bonding interactions. The iodine atom, being the most polarizable, is the strongest halogen bond donor, followed by bromine and then chlorine. acs.org The electron-withdrawing fluorine atoms on the benzene (B151609) ring further enhance the electrophilic character of the iodine and chlorine atoms, strengthening their potential for halogen bonding. acs.org

Key aspects of halogen bonding relevant to this compound include:

Interaction Strength and Geometry: The strength and directionality of halogen bonds are influenced by the nature of the halogen atom, the electron-donating or -withdrawing character of the substituents on the aromatic ring, and the nature of the halogen bond acceptor. chemistryviews.orgresearchgate.netnih.govresearchgate.net

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are crucial for understanding and predicting the strength and geometry of halogen bonding interactions. chemistryviews.orgresearchgate.netnih.gov These calculations can provide insights into the molecular electrostatic potential (MEP) surface, which helps to identify the electrophilic regions (σ-holes) on the halogen atoms. chemistryviews.orgacs.org

Applications in Synthesis: A deeper understanding of these interactions can be leveraged to control the regioselectivity of reactions, design novel catalysts, and direct the self-assembly of molecules into desired architectures.

The study of halogen bonding in polyhalogenated systems like 1-Chloro-4,5-difluoro-2-iodobenzene is a rapidly developing area that promises to unlock new possibilities in synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-4,5-difluoro-2-iodobenzene, and how can regioselectivity be ensured?

- Methodology : The compound can be synthesized via sequential electrophilic aromatic substitution (EAS) reactions. Starting with fluorobenzene, chlorine and iodine are introduced using directing groups. For example:

- Step 1 : Difluorination at positions 4 and 5 using a fluorinating agent (e.g., Selectfluor®) under controlled temperature (0–25°C).

- Step 2 : Chlorination at position 1 via Friedel-Crafts alkylation with AlCl₃ as a catalyst .

- Step 3 : Iodination at position 2 using iodine monochloride (ICl) in acetic acid.

- Regioselectivity : Fluorine’s strong electron-withdrawing effect directs incoming substituents to meta/para positions. Computational tools (DFT) can predict reaction pathways to optimize yields .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 to -150 ppm for aromatic F) and ¹H NMR (splitting patterns confirm substitution).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~290.9).

- X-ray Crystallography : Resolves halogen bonding interactions (iodine’s heavy atom effect enhances diffraction) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, halogens).

Q. What safety protocols are critical for handling this compound?

- Hazards : Potential skin/eye irritant (chlorine/iodine substituents) and thermal instability.

- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid contact with reducing agents. Store in amber vials at -20°C to prevent iodine loss .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1-chloro-4,5-difluoro-2-iodobenzene in cross-coupling reactions?

- Mechanistic Insights :

- Electronic Effects : The electron-withdrawing fluorine atoms deactivate the ring, slowing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Steric Effects : Iodine’s large atomic radius hinders transmetalation steps.

- Optimization : Use bulky ligands (e.g., XPhos) and elevated temperatures (80–120°C) to enhance reaction rates. Solvent choice (DMF > THF) improves solubility .

Q. What contradictions exist in reported catalytic systems for dehalogenation of this compound?

- Data Discrepancies :

- Catalyst Efficiency : Some studies report high yields with Ni(0)/Zn systems, while others favor Pd/C with H₂.

- Side Reactions : Competing reductive elimination (forming biphenyl derivatives) vs. hydrodehalogenation.

Q. How does this compound’s stability vary under different storage conditions?

- Stability Analysis :

- Thermal Degradation : TGA/DSC shows decomposition >150°C, releasing I₂ and HCl.

- Light Sensitivity : UV-Vis spectroscopy confirms photolytic cleavage of C-I bonds under UV light (λ = 300 nm).

- Recommendations : Use argon-filled ampoules for long-term storage and avoid prolonged light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.